Acid-PEG4-S-S-PEG4-Acid
Overview
Description
Acid-PEG4-S-S-PEG4-Acid: is a polyethylene glycol (PEG)-based compound, specifically a homobifunctional cleavable linker with carboxylic acid groups at both ends. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG4-S-S-PEG4-Acid involves the reaction of polyethylene glycol with disulfide bonds and carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Acid-PEG4-S-S-PEG4-Acid undergoes various chemical reactions, including:
Substitution: The terminal carboxylic acids can react with primary amines to form amide bonds in the presence of activators like EDC and HATU.
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Activators: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Major Products:
Reduction Products: Cleaved PEG chains with terminal thiol groups.
Substitution Products: Amide-linked PEG chains.
Scientific Research Applications
Acid-PEG4-S-S-PEG4-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques.
Mechanism of Action
The mechanism of action of Acid-PEG4-S-S-PEG4-Acid involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Acid-PEG4-S-PEG4-Acid: Similar structure but lacks the disulfide bond, making it non-cleavable.
Acid-PEG2-S-S-PEG2-Acid: Shorter PEG chain, resulting in different solubility and reactivity properties.
Uniqueness: Acid-PEG4-S-S-PEG4-Acid is unique due to its cleavable disulfide bond, which allows for controlled release of the linked molecules under reducing conditions. This property makes it particularly useful in applications where reversible linkage is desired .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O12S2/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXXQSGPDQBZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCSSCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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